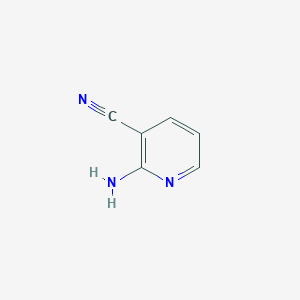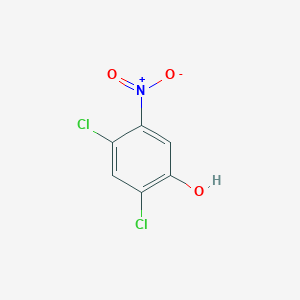
2-氨基-3-氰基吡啶
概述
描述
2-Amino-3-cyanopyridine is a heterocyclic organic compound with the molecular formula C6H5N3. It features a pyridine ring substituted with an amino group at the second position and a cyano group at the third position. This compound is known for its diverse biological activities and is used as a building block in the synthesis of various pharmaceuticals and agrochemicals .
科学研究应用
2-Amino-3-cyanopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex heterocyclic compounds.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals such as Ridogrel and Pirenzepine.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
Target of Action
2-Amino-3-cyanopyridine is a compound with a pyridine ring in its structure, which has significant pharmaceutical and biological activities . The primary targets of 2-Amino-3-cyanopyridine are IKK-β inhibitors and A2A adenosine receptors . IKK-β inhibitors play a crucial role in the regulation of the NF-κB signaling pathway, which is involved in immune and inflammatory responses. A2A adenosine receptors are involved in various physiological processes, including neurotransmission and inflammation.
Mode of Action
The interaction of 2-Amino-3-cyanopyridine with its targets results in changes that contribute to its biological activities. For instance, by inhibiting IKK-β, it can modulate the NF-κB signaling pathway, potentially reducing inflammation. By acting on A2A adenosine receptors, it may influence neurotransmission and other related processes .
Biochemical Pathways
The synthesis of 2-Amino-3-cyanopyridines involves a one-pot multicomponent coupling reaction of acetophenone, aldehyde, malononitrile, and ammonium acetate . This reaction is catalyzed by various catalysts and results in the formation of the 2-Amino-3-cyanopyridine structure . The affected pathways and their downstream effects are related to the targets of the compound, including the NF-κB signaling pathway and neurotransmission processes.
Pharmacokinetics
A study has mentioned an adme-t prediction for a compound synthesized using 2-amino-3-cyanopyridine . This prediction would describe the pharmacokinetic properties of the compound and its toxicity .
Result of Action
The molecular and cellular effects of 2-Amino-3-cyanopyridine’s action are primarily related to its role as an IKK-β inhibitor and an A2A adenosine receptor antagonist . These effects can lead to changes in immune and inflammatory responses, neurotransmission, and other physiological processes .
Action Environment
The action, efficacy, and stability of 2-Amino-3-cyanopyridine can be influenced by various environmental factors. For instance, the synthesis of 2-Amino-3-cyanopyridine derivatives has been performed under solvent-free conditions , suggesting that the reaction environment can impact the efficiency of the synthesis process. Additionally, the compound’s action may be affected by factors such as pH, temperature, and the presence of other substances in the environment .
生化分析
Biochemical Properties
2-Amino-3-cyanopyridine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it has been used as a reagent in the synthesis of novel imidazo [1,2-a]pyridine derivatives, which are potent c-Met inhibitors and antimycobacterials .
Cellular Effects
The effects of 2-Amino-3-cyanopyridine on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to have antiviral, antibacterial, and fungicidal activities .
Molecular Mechanism
At the molecular level, 2-Amino-3-cyanopyridine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been reported as a potent inhibitor of HIV-1 integrase .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 2-Amino-3-cyanopyridine may change. It has been reported to be stable under normal conditions
Metabolic Pathways
2-Amino-3-cyanopyridine is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels . Detailed studies on its specific metabolic pathways are still needed.
准备方法
Synthetic Routes and Reaction Conditions: 2-Amino-3-cyanopyridine can be synthesized through a multicomponent reaction involving aldehydes, acetophenone, malononitrile, and ammonium acetate. This reaction is typically carried out under solvent-free conditions using various catalysts such as Cu@imineZCMNPs, nano-Fe3O4@HSO4, and others . The reaction conditions often involve heating the mixture to around 80°C to achieve high yields in a short reaction time .
Industrial Production Methods: In industrial settings, the synthesis of 2-amino-3-cyanopyridine often employs similar multicomponent reactions but on a larger scale. The use of environmentally friendly catalysts and solvent-free conditions is emphasized to minimize waste and reduce environmental impact .
化学反应分析
Types of Reactions: 2-Amino-3-cyanopyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 2-Amino-3-aminomethylpyridine.
Substitution: Various substituted pyridine derivatives depending on the substituent used
相似化合物的比较
- 2-Amino-4-cyanopyridine
- 2-Amino-5-cyanopyridine
- 2-Amino-6-cyanopyridine
Comparison: While these compounds share a similar pyridine core and functional groups, 2-amino-3-cyanopyridine is unique in its specific substitution pattern, which imparts distinct biological activities and reactivity. For example, the position of the cyano group in 2-amino-3-cyanopyridine allows for specific interactions with molecular targets that are not possible with other isomers .
属性
IUPAC Name |
2-aminopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-4-5-2-1-3-9-6(5)8/h1-3H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXDQRRDNPRJFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355929 | |
| Record name | 2-Amino-3-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24517-64-4 | |
| Record name | 2-Amino-3-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-cyanopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While the provided research doesn't pinpoint a single biological target for all 2-Amino-3-cyanopyridine derivatives, several studies highlight their potential against specific targets. For example, one study explored their efficacy as dual inhibitors of VEGFR2 and Src, both involved in cancer cell proliferation and angiogenesis. [] Another study identified a derivative inhibiting STAT3, a crucial protein in colorectal cancer progression. [, ] Additionally, some derivatives exhibited promising carbonic anhydrase (CA) inhibition, particularly against hCA I and hCA II, enzymes involved in various physiological processes. []
ANone: Inhibition of VEGFR2 and Src can disrupt angiogenesis (formation of new blood vessels) and tumor growth, contributing to the observed antiproliferative effects in cancer cells. [] Similarly, inhibiting STAT3 can disrupt its role in cell growth, survival, and resistance to apoptosis (programmed cell death) in colorectal cancer. [, ] Blocking carbonic anhydrases (CAs) can affect diverse physiological processes, including pH regulation, ion transport, and cell signaling, making them relevant targets for various diseases. []
ANone: The molecular formula of 2-Amino-3-cyanopyridine is C6H5N3. Its molecular weight is 119.12 g/mol.
ANone: Studies utilize various spectroscopic methods to characterize these compounds, including:
- FTIR: Provides information on functional groups like C≡N stretching and N-H bending vibrations. [, , , , ]
- NMR (1H and 13C): Elucidates the structure and confirms the positions of substituents on the pyridine ring. [, , , , , , ]
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation patterns, aiding in structural confirmation. [, , , ]
ANone: Research suggests good stability under various reaction conditions, including microwave irradiation, solvent-free conditions, and reflux in different solvents like ethanol and water. [, , , , , , ]
ANone: Researchers have employed computational methods like molecular docking to predict the binding interactions of 2-Amino-3-cyanopyridine derivatives with their potential biological targets, such as topoisomerase II. [] Additionally, virtual screening techniques, including ligand-based support vector machines and structure-based molecular docking, have been applied to identify promising candidates as dual inhibitors of VEGFR2 and Src. []
ANone: Research indicates that substituents on the pyridine ring significantly influence biological activity.
- Anticancer Activity: Introducing halogen atoms (e.g., fluorine, chlorine, bromine) at specific positions on the phenyl ring at C-4 and C-6 generally enhanced anticancer activity. [, , ] Compounds with small lipophilic groups at the C-4 position also demonstrated improved potency. []
- Anti-inflammatory and Analgesic Activity: Electron-releasing groups on the 4- or 6-aryl ring generally enhanced activity. Replacing the aryl group with a p-hydroxyphenyl substituent at the 6-position further increased anti-inflammatory and analgesic properties. []
- Antimicrobial Activity: The presence of specific substituents like bromine, nitro, and amino groups simultaneously was linked to enhanced antibacterial and antifungal activity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(Z)-2-nitroethenyl]benzene](/img/structure/B104005.png)










